molecular formula C19H16Br2N2O2 B10917367 ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate

ethyl [3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10917367
M. Wt: 464.1 g/mol
InChI Key: PIHGSYRRHJSRJV-UHFFFAOYSA-N
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Description

ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves the reaction of ethyl acetoacetate with 3,5-bis(4-bromophenyl)hydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazole ring or the phenyl rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but studies often focus on its interaction with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-BROMOPHENYL)ACETATE: A simpler analog with a single bromophenyl group.

    ETHYL 2-(4-CHLOROPHENYL)ACETATE: Similar structure but with a chlorine atom instead of bromine.

    ETHYL 2-(4-FLUOROPHENYL)ACETATE: Contains a fluorine atom, offering different electronic properties.

Uniqueness

ETHYL 2-[3,5-BIS(4-BROMOPHENYL)-1H-PYRAZOL-1-YL]ACETATE is unique due to the presence of two bromophenyl groups and a pyrazole ring, which confer specific chemical reactivity and potential bioactivity. This makes it a valuable compound for the synthesis of complex molecules and the study of biological interactions.

Properties

Molecular Formula

C19H16Br2N2O2

Molecular Weight

464.1 g/mol

IUPAC Name

ethyl 2-[3,5-bis(4-bromophenyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C19H16Br2N2O2/c1-2-25-19(24)12-23-18(14-5-9-16(21)10-6-14)11-17(22-23)13-3-7-15(20)8-4-13/h3-11H,2,12H2,1H3

InChI Key

PIHGSYRRHJSRJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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